5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Overview
Description
5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane, abbreviated as 5-6BNID, is a synthetic organic compound used for a variety of scientific research applications. It is a nitro dioxane derivative of benzyloxyiodonaphthalene, a type of heterocyclic compound that can be used to synthesize a variety of other compounds. 5-6BNID is known for its unique properties, including its ability to act as a pro-electrophile, making it useful in organic synthesis. Its low toxicity, low volatility, and low odor make it an ideal compound for laboratory experiments.
Scientific Research Applications
Synthesis Applications
Synthesis of Spiro Compounds : The synthesis of spiro compounds using SRN1 reaction conditions utilizes similar compounds to 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane. These spiro compounds are created from substituted benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane as starting materials, showcasing the role of similar compounds in complex chemical synthesis processes (Sánchez, Sobrino, & Pujol, 2004).
Conformational Analysis : Research on the conformation of derivatives of 5-substituted 2,2-dimethyl-1,3-dioxanes, similar to the compound , has been conducted. These studies focus on understanding the chair conformation of these molecules in solutions, which is crucial for determining their reactivity and interaction with other compounds (Kraiz, 1985).
Crystal Structure Insights : Investigations into the crystal structures of related 2,2-dimethyl-5-nitroso-1,3-dioxane compounds have provided insights into the conformational preferences and intermolecular interactions of these molecules. This knowledge is important for understanding how similar compounds behave under different conditions and in various applications (Calvet et al., 2007).
Advanced Material Synthesis
- Nanostructure Synthesis : Research involving the synthesis of nanometer-sized conjugated molecules, utilizing compounds like 5-nitronaphthyl, reveals the potential application of similar compounds in the creation of advanced materials with unique properties such as fluorescence emission and charge-transfer absorption (Rodríguez & Tejedor, 2002).
Pharmaceutical Research
- Medicinal Chemistry : While specific information on the direct application of this compound in medicinal chemistry was not found, the synthesis and structural characterization of similar compounds play a significant role in the development of pharmaceuticals. Understanding the crystal structure and molecular interactions of these compounds aids in designing more effective drugs (Armas et al., 2000).
properties
IUPAC Name |
5-(5-iodo-6-phenylmethoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22INO5/c1-22(2)29-14-23(15-30-22,25(26)27)18-9-10-19-17(12-18)8-11-20(21(19)24)28-13-16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLQJQIHCDCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)I)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743364 | |
Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1225349-42-7 | |
Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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